
2,3-Dichloro-5-cyclopropylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-5-cyclopropylpyridine is a chemical compound with the molecular formula C8H7Cl2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 3rd positions and a cyclopropyl group at the 5th position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Dichloro-5-cyclopropylpyridine typically involves the chlorination of 5-cyclopropylpyridine. One common method includes the following steps:
Starting Material: 5-cyclopropylpyridine.
Chlorination: The compound is subjected to chlorination using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.
Reaction Conditions: The reaction is usually carried out at elevated temperatures, often in the range of 80-120°C, to ensure complete chlorination.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:
Catalysts: Use of catalysts to enhance the reaction rate and selectivity.
Continuous Flow Reactors: Implementation of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Advanced purification techniques such as distillation or recrystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
2,3-Dichloro-5-cyclopropylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or thiourea in solvents like dimethylformamide (DMF) at temperatures around 100°C.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 2,3-diamino-5-cyclopropylpyridine or 2,3-dithiopyridine derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2,3-dichloro-5-cyclopropylamine.
科学研究应用
2,3-Dichloro-5-cyclopropylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Dichloro-5-cyclopropylpyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial effects.
相似化合物的比较
Similar Compounds
2,3-Dichloro-5-trifluoromethylpyridine: Similar structure but with a trifluoromethyl group instead of a cyclopropyl group.
2,3-Dichloro-5-methylpyridine: Similar structure but with a methyl group instead of a cyclopropyl group.
2,3-Dichloro-5-phenylpyridine: Similar structure but with a phenyl group instead of a cyclopropyl group.
Uniqueness
2,3-Dichloro-5-cyclopropylpyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C8H7Cl2N |
|---|---|
分子量 |
188.05 g/mol |
IUPAC 名称 |
2,3-dichloro-5-cyclopropylpyridine |
InChI |
InChI=1S/C8H7Cl2N/c9-7-3-6(5-1-2-5)4-11-8(7)10/h3-5H,1-2H2 |
InChI 键 |
GJLGKCLBFTZXFN-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC(=C(N=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


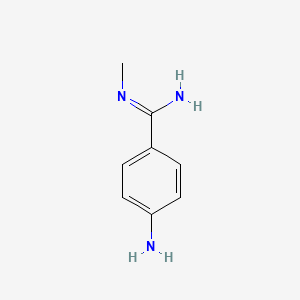
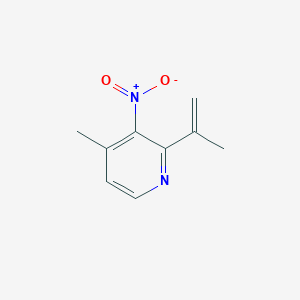
![Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13946427.png)
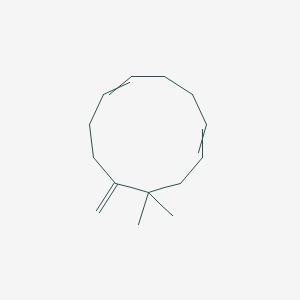
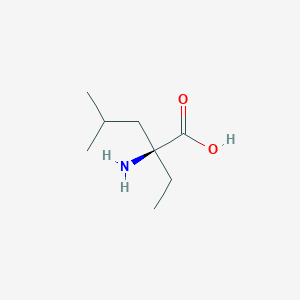
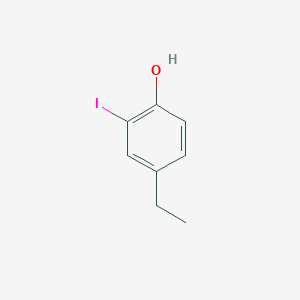
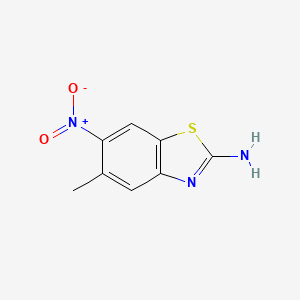
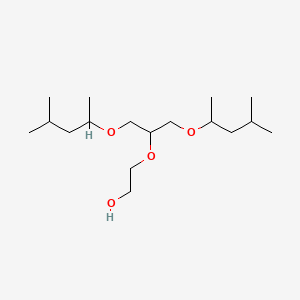
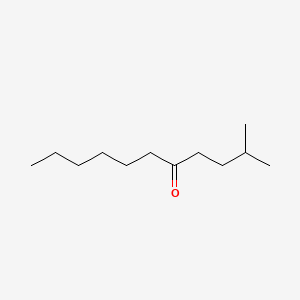
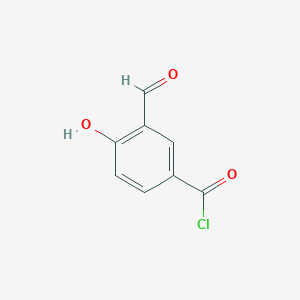
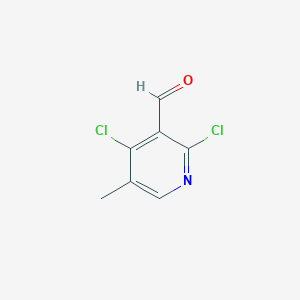

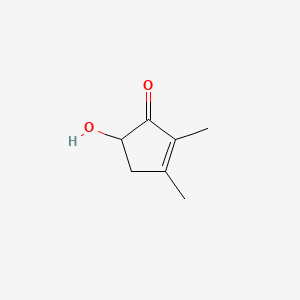
![1-(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B13946481.png)
